N-(3,4-dichlorophenyl)-2-nitrobenzamide
Description
N-(3,4-Dichlorophenyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzene ring and a 3,4-dichlorophenyl substituent attached via an amide linkage. This structure confers unique physicochemical properties, such as electron-withdrawing effects from the nitro and chlorine groups, which influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H8Cl2N2O3 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
InChI Key |
MLTYTWJHFMJIFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3,4-dichlorophenyl)-2-nitrobenzamide with compounds sharing structural motifs (e.g., dichlorophenyl, benzamide, or nitro groups) or functional applications.
Structural Analogs with Variations in Substituents
Key Observations :
- Substituent Position: The nitro group’s position (2- vs.
- Amide vs. Acetamide Linkage: U-47700’s acetamide structure and dimethylamino cyclohexyl group confer opioid receptor selectivity, unlike the benzamide core of the target compound .
Pharmacological Analogs
- Antitumor Agents : Compounds like (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide () highlight the role of dichlorophenyl groups in enhancing cytotoxicity. The target compound’s nitro group may similarly modulate antitumor efficacy via redox interactions .
- Opioid Analogs: U-47700 and U-50488H () show that dichlorophenyl acetamides can target opioid receptors. However, the benzamide scaffold of this compound may redirect activity toward non-opioid pathways .
Agrochemical Analogs
Research Findings and Data
Structural Characterization
- NMR Data : Compounds with dichlorophenyl groups (e.g., indazol derivatives in ) exhibit characteristic $ ^1H $ NMR shifts (δ 7.2–8.1 ppm for aromatic protons) and $ ^{13}C $ NMR signals for dichlorophenyl carbons (δ 120–140 ppm). Similar techniques could elucidate the target compound’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
